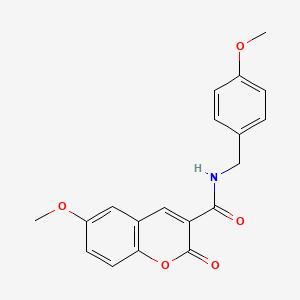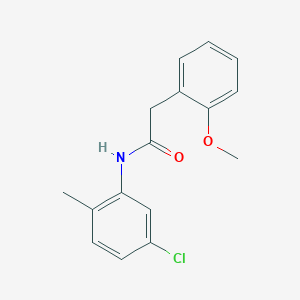![molecular formula C16H13BrN4O B5521647 N-[2-(benzyloxy)-5-bromobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521647.png)
N-[2-(benzyloxy)-5-bromobenzylidene]-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-[2-(benzyloxy)-5-bromobenzylidene]-4H-1,2,4-triazol-4-amine involves various chemical reactions, including condensation and oxidative cyclization processes. For example, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine through the condensation of 1,4-benzodioxan-6-amine and 4-bromobenzaldehyde showcases a method that might be analogous to synthesizing our compound of interest (Hema et al., 2020). These techniques highlight the synthetic versatility and complexity of creating such compounds.
Molecular Structure Analysis
The molecular structure of compounds within this class is often confirmed through techniques like single crystal X-ray diffraction analysis, which provides insights into the 3D molecular arrangement and intermolecular interactions critical for stability (Hema et al., 2020). This structural information is vital for understanding the compound's chemical behavior and potential applications.
Chemical Reactions and Properties
Compounds structurally similar to N-[2-(benzyloxy)-5-bromobenzylidene]-4H-1,2,4-triazol-4-amine engage in various chemical reactions, indicating a rich chemistry. For example, their involvement in oxidative cyclization reactions using N-bromosuccinimide highlights their reactivity and potential for forming diverse chemical structures (Wang et al., 2014).
科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of related compounds have been a focus of research. For instance, the synthesis of novel compounds by the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to various derivatives, including triazole compounds, has been explored (Bektaş et al., 2010).
- Similarly, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine and its structural characterization through X-ray diffraction analysis have been conducted (Hema et al., 2020).
Antimicrobial Activities
- Research has also been conducted on the antimicrobial activities of similar triazole derivatives. For example, the synthesis of novel 1,2,4-triazole derivatives and their screening for antimicrobial activities against various test microorganisms has been reported (Bektaş et al., 2010).
Molecular Docking and Inhibition Studies
- The novel compound N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine has been evaluated for anti-inflammatory activity using molecular docking and inhibition studies. This research involved assessing its inhibition against specific enzymes and validating the findings through molecular docking methods (Hema et al., 2020).
Corrosion Inhibition
- The effectiveness of triazole Schiff bases as corrosion inhibitors on mild steel in acid media has been studied. This research involved evaluating various thermodynamic and electrochemical parameters and performing quantum chemical calculations (Chaitra et al., 2015).
特性
IUPAC Name |
(E)-1-(5-bromo-2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O/c17-15-6-7-16(22-10-13-4-2-1-3-5-13)14(8-15)9-20-21-11-18-19-12-21/h1-9,11-12H,10H2/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKXYJFOJJGWEU-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5521569.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)

![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)
![7-fluoro-N,3-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)


![1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5521638.png)
![5-(phenoxymethyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521644.png)


![ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5521669.png)